methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including a 1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine ring, a 4-bromophenyl group, and a butanoate group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromophenyl and butanoate groups could impact its solubility, while the imidazo[4,5-c]pyridine ring could influence its stability and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
It’s known that the compound interacts with its targets in a specific manner that leads to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, leading to diverse pharmacological effects
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its target site in the body
Result of Action
Compounds with similar structures have been shown to have various biological and pharmacological activities
Action Environment
Environmental factors can greatly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target and how stable the compound is
Future Directions
Properties
IUPAC Name |
methyl 4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3/c1-26-15(24)3-2-9-20-18(25)23-10-8-14-16(22-11-21-14)17(23)12-4-6-13(19)7-5-12/h4-7,11,17H,2-3,8-10H2,1H3,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHRFUQMQODKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Br)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401112117 |
Source
|
Record name | Methyl 4-[[[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl]amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401112117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040692-92-9 |
Source
|
Record name | Methyl 4-[[[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl]amino]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040692-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl]amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401112117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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